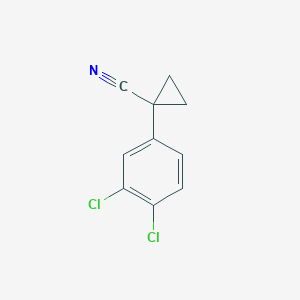

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDZLTHRJVBKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246417 | |

| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-57-9 | |

| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile. Due to the limited availability of experimental data in public literature, this document primarily presents predicted values for its physicochemical properties. Information on a general synthetic approach for a structurally related compound is included to offer insights into potential synthetic routes. Currently, there is no specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. This guide highlights the existing knowledge gaps and underscores the need for further experimental investigation to fully characterize this compound for potential applications in research and drug development.

Chemical Properties and Data

This compound, with the CAS number 124276-57-9, possesses a molecular formula of C₁₀H₇Cl₂N and a molecular weight of 212.08 g/mol .[1][2] The majority of the available data on its chemical properties are predicted values derived from computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Cl₂N | [1][2] |

| Molecular Weight | 212.08 g/mol | [1][2] |

| Boiling Point | 344.1 ± 42.0 °C (Predicted) | [1] |

| Density | 1.38 ± 0.1 g/cm³ (Predicted) | [1] |

| Melting Point | No data available | |

| Solubility | No data available | |

| pKa | No data available | |

| logP | No data available |

It is important to note that experimental validation of these predicted values is crucial for any application. The lack of data for properties such as melting point, solubility, pKa, and logP significantly hinders a complete understanding of the compound's behavior in various chemical and biological systems.

Experimental Protocols

General Synthetic Approach for a Related Compound (Cyclopentane Analog):

The synthesis of the cyclopentane analog involves a two-step process:

-

Deprotonation: 3,4-Dichlorobenzeneacetonitrile is treated with a strong base, such as sodium hydride, in an aprotic solvent like N,N-dimethylformamide (DMF) under an inert atmosphere at a reduced temperature (e.g., 0 °C). This step generates a carbanion.

-

Cyclization: The carbanion is then reacted with a suitable dihaloalkane, in this case, 1,4-dibromobutane, to form the cyclopentane ring via intramolecular cyclization.

Purification of the final product is typically achieved through chromatographic techniques, such as flash chromatography on silica gel.

Logical Workflow for Potential Synthesis:

References

In-Depth Technical Guide: 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile (CAS Number 124276-57-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile is a synthetic organic compound featuring a dichlorinated phenyl ring attached to a cyclopropane ring bearing a nitrile group. While specific, in-depth public research on this exact molecule is limited, its structural motifs—the dichlorophenyl group and the cyclopropylnitrile moiety—are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible experimental protocol for its synthesis based on analogous compounds, and an exploration of its potential applications in drug development by examining the biological activities of structurally related molecules.

Chemical and Physical Properties

Currently, detailed experimentally determined physical and spectral data for this compound are not widely available in public literature. The following table summarizes basic chemical identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 124276-57-9 | |

| Molecular Formula | C₁₀H₇Cl₂N | [1] |

| Molecular Weight | 212.08 g/mol | [1] |

| Predicted Boiling Point | 344.1 ± 42.0 °C | [1] |

| Predicted Density | 1.38 ± 0.1 g/cm³ | [1] |

| IUPAC Name | 1-(3,4-dichlorophenyl)cyclopropane-1-carbonitrile |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature. However, based on the synthesis of analogous 1-phenylcyclopropane carbonitrile derivatives, a viable synthetic route can be proposed. This involves the α-alkylation of a substituted phenylacetonitrile with a 1,2-dihaloethane. One publication reports the synthesis of 1-(3,4-dichlorophenyl)-cyclopropane acetonitrile with a 62% yield, although the detailed methodology is not provided.[2]

Proposed Experimental Protocol: α-Alkylation of (3,4-Dichlorophenyl)acetonitrile

This protocol is adapted from general procedures for the synthesis of similar 1-arylcyclopropanecarbonitriles.

dot

Caption: Proposed workflow for the synthesis of this compound.

Materials:

-

(3,4-Dichlorophenyl)acetonitrile

-

1,2-Dibromoethane

-

Sodium hydride (NaH) or another suitable base (e.g., aqueous NaOH with a phase-transfer catalyst)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Heptane and Ethyl acetate for chromatography elution

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (a slight molar excess) in anhydrous DMF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of (3,4-Dichlorophenyl)acetonitrile in anhydrous DMF to the stirred suspension.

-

Stir the mixture at 0 °C for approximately 30 minutes to allow for the formation of the carbanion.

-

To this mixture, add 1,2-dibromoethane (a slight molar excess) dropwise, maintaining the temperature at or below room temperature.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in heptane as the eluent, to yield the pure this compound.

Potential Applications in Drug Development

While there is no specific information on the biological activity or pharmacological applications of this compound, the structural components of the molecule are found in various biologically active compounds.

The Cyclopropyl Moiety: The cyclopropane ring is a valuable structural motif in medicinal chemistry. Its rigid nature can help to lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target. Furthermore, the cyclopropyl group is often introduced to improve the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.

The Dichlorophenyl Group: The dichlorophenyl substituent is present in numerous approved drugs and investigational compounds across various therapeutic areas. The chlorine atoms can influence the lipophilicity, electronic properties, and metabolic stability of a molecule.

The Nitrile Group: The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and can be a key pharmacophoric element. In some cases, it serves as a bioisostere for other functional groups.

Given these characteristics, this compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents, potentially in areas such as oncology, infectious diseases, or neuroscience.

Potential Signaling Pathways and Mechanism of Action

Without experimental data on the biological activity of this compound, any discussion of its mechanism of action or interaction with signaling pathways is speculative. However, based on its structure, several avenues for investigation could be proposed.

dot

Caption: A logical workflow for the biological evaluation of the target compound.

A primary approach to elucidating the biological activity of this compound would involve high-throughput screening against a panel of cancer cell lines or microbial strains. Positive hits from such screens would then necessitate target identification studies to determine the specific protein or pathway with which the compound interacts. Techniques such as chemical proteomics could be employed for this purpose. Once a target is identified, further biochemical and cellular assays would be required to unravel the precise mechanism of action and its impact on relevant signaling pathways.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery. While currently lacking detailed characterization and biological data in the public domain, its synthesis is feasible based on established chemical methodologies. The presence of the dichlorophenyl and cyclopropylnitrile moieties suggests that this compound could serve as a valuable building block or lead structure for the development of novel therapeutics. Future research should focus on its synthesis, full characterization, and comprehensive biological evaluation to uncover its potential pharmacological applications.

References

Biological activity of dichlorophenyl cyclopropane derivatives

An In-depth Technical Guide on the Biological Activity of Dichlorophenyl Cyclopropane Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane derivatives are a significant class of compounds in medicinal chemistry, valued for the unique structural and electronic properties imparted by the three-membered carbocyclic ring.[1][2] The incorporation of a cyclopropane moiety can enhance metabolic stability, increase potency, and modulate the physicochemical properties of a molecule.[2] When combined with a dichlorophenyl group, these derivatives exhibit a wide spectrum of biological activities, including potent antitumor, antimicrobial, and enzyme-inhibiting properties.[1][3][4] This guide provides a comprehensive overview of the biological activities of dichlorophenyl cyclopropane derivatives, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Antitumor and Antiproliferative Activity

A significant area of research for dichlorophenyl cyclopropane derivatives has been their potential as anticancer agents, particularly against hormone-dependent cancers like breast cancer.[3][5]

Mechanism of Action: Estrogen Receptor (ER) Antagonism

Many dichlorophenyl cyclopropane derivatives function as antiestrogens.[5] They act as competitive inhibitors of estradiol binding to the estrogen receptor (ER), which is a key driver of proliferation in ER-positive breast cancer cells, such as the MCF-7 cell line.[3][5] By blocking the receptor, these compounds inhibit the growth-stimulating action of estradiol.[3] Some derivatives, such as 1,1-dichloro-2,2,3-triarylcyclopropanes (DTACs), have been evaluated as "pure" antiestrogens, meaning they show little to no intrinsic estrogenic (agonistic) activity themselves.[5]

The following diagram illustrates the simplified signaling pathway of estrogen and the inhibitory action of dichlorophenyl cyclopropane derivatives.

Quantitative Data: Antiproliferative and ER Binding Activity

The efficacy of these compounds is quantified through receptor binding assays and cell proliferation inhibition studies.

| Compound Class/Number | Assay Type | Cell Line / System | Quantitative Data | Reference |

| 1,1-dichloro-2,3-diphenylcyclopropane derivatives (Compounds 8, 10, 14, 23, 29, 30) | Antiproliferative Activity | MCF-7 Human Breast Cancer | 20-37% mean inhibition over 6 days | [3] |

| 1,1-dichloro-2,2,3-triarylcyclopropanes (DTACs) | ER Binding Affinity | Immature Rat Uterine Cytosol | Relative Binding Affinities (RBA): 0.1-3.6% of estradiol | [5] |

| DTACs (Compounds 4d, 5a, 5c, 7a, 7b) | Antiproliferative Activity | MCF-7 Human Breast Cancer | Dose-dependent inhibition | [5] |

| (Z)-1,1-dichloro-2-[4-[2-(dimethylamino)ethoxy]-phenyl]-2-(4-methoxyphenyl)-3-phenylcyclopropane (7b) | In vivo Antiuterotrophic Assay | Immature Mouse | Dose-dependent decrease in uterine weight comparable to MER 25 | [5] |

Experimental Protocols

This assay measures a compound's ability to compete with radiolabeled estradiol for binding to the ER.

-

Preparation of Cytosol: Uteri from immature rats are homogenized in a buffer solution. The homogenate is then centrifuged at high speed to obtain a supernatant fraction (cytosol) containing the estrogen receptors.

-

Competitive Binding: A constant amount of [³H]estradiol (radiolabeled estradiol) is incubated with aliquots of the cytosol in the presence of varying concentrations of the test compound (the dichlorophenyl cyclopropane derivative).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Unbound estradiol is separated from the receptor-bound estradiol, typically using a dextran-coated charcoal suspension which adsorbs the small, unbound molecules.

-

Quantification: The radioactivity of the supernatant, which contains the receptor-[³H]estradiol complex, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]estradiol (IC50) is determined. This is used to calculate the Relative Binding Affinity (RBA) compared to estradiol itself.

This assay assesses the ability of a compound to inhibit the growth of ER-positive human breast cancer cells.

-

Cell Culture: MCF-7 cells are cultured in a suitable medium supplemented with fetal bovine serum.

-

Plating: Cells are seeded into multi-well plates and allowed to attach overnight.

-

Treatment: The culture medium is replaced with a medium containing a known concentration of estradiol (to stimulate growth) and varying concentrations of the test compound. Control wells receive estradiol only.

-

Incubation: The cells are incubated for a period of several days (e.g., 6 days).[3]

-

Growth Assessment: Cell proliferation is measured. This can be done by various methods, such as direct cell counting, or more commonly, using viability assays like the MTT assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The growth of treated cells is compared to the control cells to determine the percentage of growth inhibition.

The following diagram outlines a typical workflow for in vitro screening of these compounds.

Antimicrobial Activity

Certain dichlorophenyl cyclopropane derivatives have demonstrated notable activity against various microbial pathogens, including bacteria and fungi.[4][6][7]

Spectrum of Activity

Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide was found to be bioactive against the KARI enzyme of Escherichia coli.[6] Another study on cis-gem-dichlorocyclopropane dicarbamates showed strong activity against Gram-positive bacteria, with some compounds being more potent than commercial antibiotics against Staphylococcus aureus.[4] A broader screening of amide derivatives containing cyclopropane identified compounds with moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[7][8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Number | Organism | Assay Type | Quantitative Data (MIC₈₀) | Reference |

| Amide Derivatives (F5, F9, F29, F53) | Staphylococcus aureus | Microdilution | 32 and 64 µg/mL | [7] |

| Amide Derivatives (F9, F31, F45) | Escherichia coli | Microdilution | 32 and 64 µg/mL | [7] |

| Amide Derivatives (F8, F24, F42) | Candida albicans | Microdilution | 16 µg/mL | [7][8] |

| Amide Derivatives (F5, F7, F9, etc.) | Candida albicans | Microdilution | 32 and 64 µg/mL | [7] |

Experimental Protocol

This is a standardized method used to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in the broth medium across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (microorganism, no compound) and negative control wells (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for microbial growth.

-

Reading Results: The plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The MIC₈₀ is the concentration that inhibits 80% of the growth compared to the positive control.

Structure-Activity Relationships (SAR)

The biological activity of dichlorophenyl cyclopropane derivatives is highly dependent on their specific chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate variations in a compound's physicochemical properties with its biological activity to guide the design of more potent molecules.[9][10][11] For example, in the antiestrogen series, the polarity and stereochemistry of substituents on the cyclopropane and phenyl rings significantly influence ER binding affinity and antiproliferative activity.[3][5] Similarly, for antimicrobial agents, the nature and position of amide and aryl groups are critical for their potency and spectrum of activity.[7]

The diagram below illustrates the fundamental concept of QSAR.

Conclusion

Dichlorophenyl cyclopropane derivatives represent a versatile chemical scaffold with significant therapeutic potential. Their biological activities, prominently as antitumor and antimicrobial agents, are well-documented. The antiestrogenic mechanism of action against breast cancer cells is a particularly well-studied area, demonstrating the utility of these compounds in targeting specific cellular pathways. The quantitative data from various in vitro and in vivo assays confirm their potency, while established experimental protocols provide a clear framework for their continued evaluation and development. Future research, guided by structure-activity relationship studies, will be crucial for optimizing the efficacy and safety profiles of this promising class of molecules, paving the way for new drug candidates.

References

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological evaluation of a series of gem-dichlorocyclopropanes as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and Antimicrobial Screening of Novel 2, 2-dichloro-cyclopropane–cis-dicarbamates and Comparison to their Alkane and cis-Alkene Analogs | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 5. Synthesis and biological evaluation of a series of 1,1-dichloro-2,2,3-triarylcyclopropanes as pure antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. jocpr.com [jocpr.com]

- 11. mdpi.com [mdpi.com]

Mechanism of action for nitrile-containing compounds

An In-depth Technical Guide on the Mechanism of Action for Nitrile-Containing Compounds

Introduction

The nitrile, or cyano, functional group (-C≡N) has become an increasingly vital component in modern medicinal chemistry.[1][2] With over 60 small molecule drugs containing this moiety on the market, its unique physicochemical properties are strategically leveraged to enhance pharmacological and pharmacokinetic profiles.[3][4] Nitrile-containing pharmaceuticals are used to treat a wide array of diseases, including cancer, diabetes, viral infections, and cardiovascular conditions.[1][3]

This guide provides a detailed exploration of the mechanisms through which nitrile-containing compounds exert their therapeutic effects. It covers the fundamental non-covalent and covalent interactions that govern their binding to biological targets, their metabolic fate, and the experimental methodologies used to elucidate these actions.

Physicochemical Properties of the Nitrile Group

The therapeutic versatility of the nitrile group stems from its distinct electronic and structural characteristics.

-

Geometry and Size : The C≡N group is linear and has a small molecular volume, allowing it to fit into narrow, sterically congested binding pockets within proteins.[3][5]

-

Polarity and Electronics : The high electronegativity of the nitrogen atom and the triple bond create a strong dipole moment, rendering the carbon atom electrophilic and the nitrogen atom a lone pair donor.[3][6][7] This polarity allows the nitrile to act as a strong hydrogen bond acceptor.[5][8]

-

Bioisosterism : The nitrile group is frequently employed as a bioisostere for carbonyl, hydroxyl, and halogen groups.[1] As a hydroxyl or carboxyl surrogate, it can form crucial hydrogen bonds with protein backbones, amino acid side chains, or bridging water molecules.[5][8] When substituting a ketone, it can mimic the polar interactions of the carbonyl oxygen.[8]

Mechanisms of Action

Nitrile-containing compounds modulate biological targets through two primary mechanisms: non-covalent interactions and covalent inhibition.

Non-Covalent Interactions

In many pharmaceuticals, the nitrile group is a key component for molecular recognition, engaging in various non-covalent interactions to enhance binding affinity and specificity.[5][8]

-

Hydrogen Bonding : The nitrogen's lone pair of electrons makes the nitrile an effective hydrogen bond acceptor.[3] X-ray crystallography has revealed hydrogen bonds between the nitrile nitrogen and amino acid residues like arginine and serine, or with water molecules within the active site.[5][8] For instance, in the androgen receptor antagonist bicalutamide, the nitrile group participates in a hydrogen bond to an arginine residue, mimicking the 3-keto functionality of dihydrotestosterone.[8]

-

Polar and Dipole Interactions : The strong dipole of the nitrile facilitates polar interactions within the binding pocket.[5] In some nonsteroidal inhibitors, arylnitriles function as a carbonyl equivalent, engaging in similar polar contacts.[8]

-

π-System Polarization : When attached to an aromatic ring, the nitrile's strong electron-withdrawing nature polarizes the π-system.[1][5] This can enhance π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) and may make the aromatic ring less susceptible to oxidative metabolism.[1][5]

Covalent Inhibition

The electrophilic nature of the nitrile carbon allows it to act as a reactive moiety, or "warhead," that can form a covalent bond with nucleophilic residues in a protein's active site.[3][4] This strategy has gained significant attention, leading to approved drugs for diabetes and COVID-19.[3][4]

The primary targets are cysteine and serine residues.[3] The reaction with a cysteine thiol or a serine hydroxyl group leads to the formation of a thioimidate or O-imidate adduct, respectively.[9][10] This covalent interaction can be either reversible or irreversible.

-

Reversible Covalent Inhibition : This is the most common form of covalent interaction for nitrile inhibitors. The formation of the thioimidate adduct is reversible, establishing an equilibrium between the free inhibitor and the covalently bound complex.[3][11] This mechanism provides the benefits of high potency and prolonged target engagement associated with covalent binding, while potentially reducing the risk of off-target effects and immunogenicity compared to irreversible inhibitors.[12]

-

Example - Cysteine Protease Inhibition : Dipeptidyl nitriles are potent reversible inhibitors of cysteine proteases like cathepsins.[9][10] The nitrile group reacts with the active site cysteine to form a covalent, yet reversible, thioimidate adduct.[9][10] This mechanism is central to the action of Cathepsin C inhibitors like brensocatib.[9]

-

Example - Serine Protease Inhibition : α-Amino nitriles, such as the antidiabetic drug vildagliptin, function as reversible inhibitors of serine proteases like dipeptidyl peptidase IV (DPP-IV).[5] The active site serine attacks the nitrile, resulting in strong, reversible inhibition with a slow off-rate.[5]

-

-

Irreversible Covalent Inhibition : While less common, some nitrile-containing compounds are designed to be irreversible inhibitors. This can be achieved by incorporating a second electrophilic site or a leaving group into the molecule, which "traps" the initial covalent adduct.[11] For example, a compound could be designed where the nitrogen of the initially formed thioimidate performs a subsequent intramolecular attack, creating a stable cyclic adduct and preventing reversal.[11]

Pharmacokinetic and Metabolic Profile

The nitrile group generally imparts favorable pharmacokinetic properties.

-

Metabolic Stability : In most pharmaceuticals, the nitrile group is robust and not readily metabolized, often passing through the body unchanged.[5][8] This metabolic stability can contribute to a longer half-life and improved bioavailability.[3][13] Placing the nitrile on an aromatic ring or a fully substituted (quaternary) carbon prevents oxidation at the adjacent carbon, thereby blocking a key metabolic pathway.[5]

-

Toxicity and Cyanide Release : A primary safety concern with nitriles is the potential for metabolic release of toxic cyanide.[3] However, this is not a common pathway for most modern nitrile-containing drugs.[5] Cyanide release typically occurs only when an alkylnitrile has an adjacent C-H bond, which can be oxidized by cytochrome P450 (CYP) enzymes to form an unstable cyanohydrin that decomposes.[5][14][15] This risk is mitigated in drug design by using arylnitriles or placing the nitrile on a quaternary carbon.[5]

-

CYP-Mediated Metabolism : While often stable, nitriles can be substrates for CYP enzymes. In rare cases, CYP3A4 has been shown to mediate the oxidative conversion of a nitrile directly to an amide, where the oxygen atom is derived from molecular O₂, not water.[16]

Case Studies and Quantitative Data

The mechanisms described are best illustrated by examining specific drug classes and their associated potencies.

| Drug/Compound Class | Target | Mechanism of Action | Potency (IC₅₀) | Reference(s) |

| Vildagliptin | Dipeptidyl Peptidase IV (DPP-IV) | Reversible Covalent (Serine) | - | [5] |

| Brensocatib | Cathepsin C (CatC) | Reversible Covalent (Cysteine) | - | [9] |

| Dipeptide Nitriles | Cathepsin C (CatC) | Reversible Covalent (Cysteine) | 10 nM - 1000 nM | [17] |

| Anastrozole | Aromatase | Non-Covalent (H-bonding/Polar) | - | [5] |

| Bicalutamide | Androgen Receptor | Non-Covalent (H-bonding) | - | [8] |

Experimental Protocols

Elucidating the mechanism of action of nitrile inhibitors requires a combination of biochemical and cellular assays.

Protocol: Assessing Reversible Covalent Enzyme Inhibition

This protocol outlines a general method to determine the kinetic parameters for a reversible covalent inhibitor.[12][18][19]

Objective : To determine the initial binding affinity (Kᵢ) and the rate of covalent bond formation (kᵢₙₐ꜀ₜ).

Materials :

-

Purified target enzyme

-

Nitrile-containing inhibitor compound

-

Fluorogenic or chromogenic substrate for the enzyme

-

Assay buffer

-

Microplate reader

Methodology :

-

Enzyme and Inhibitor Preparation : Prepare stock solutions of the enzyme and inhibitor in a suitable buffer (e.g., PBS with 0.1% DMSO).

-

Progress Curve Analysis :

-

In a 96-well plate, add varying concentrations of the inhibitor.

-

Initiate the reaction by adding a fixed concentration of the enzyme and substrate simultaneously.

-

Immediately begin monitoring the change in fluorescence or absorbance over time (e.g., every 30 seconds for 30-60 minutes).

-

-

Data Analysis :

-

The resulting progress curves (product formation vs. time) will show a decrease in reaction velocity as the covalent adduct forms.

-

Fit each curve to a single exponential decay equation to determine the observed rate of inactivation (kₒᵦₛ) for each inhibitor concentration.

-

Plot the calculated kₒᵦₛ values against the inhibitor concentration ([I]).

-

Fit this plot to a hyperbolic equation to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ).

-

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to confirm that a compound binds to its intended protein target within intact cells.[20][21][22] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).[20]

Objective : To verify target engagement in a cellular environment.

Materials :

-

Cultured cells expressing the target protein

-

Nitrile-containing compound

-

Vehicle control (e.g., DMSO)

-

Lysis buffer with protease inhibitors

-

Thermal cycler or heating blocks

-

SDS-PAGE and Western blot reagents

-

Primary antibody specific to the target protein

Methodology :

-

Cell Treatment : Treat cultured cells with the nitrile compound or vehicle control for a defined period (e.g., 1 hour).

-

Heat Challenge :

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. One aliquot is left at room temperature as a non-heated control.

-

-

Cell Lysis and Fractionation :

-

Lyse the cells (e.g., via freeze-thaw cycles).

-

Separate the soluble protein fraction from the precipitated (denatured) protein fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Protein Detection and Analysis :

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

-

Quantify the band intensities and plot them against temperature to generate a melting curve for both the vehicle- and compound-treated samples.

-

A shift in the melting curve to higher temperatures in the compound-treated sample indicates target stabilization and thus, target engagement.

-

Conclusion

The nitrile group is a remarkably versatile and powerful pharmacophore in drug design.[5] Its ability to engage in a wide range of non-covalent interactions and, critically, to act as a covalent warhead provides medicinal chemists with a flexible tool to achieve high potency and selectivity.[3] Understanding the specific mechanisms of action, from reversible covalent inhibition of proteases to non-covalent polarization of aromatic systems, is essential for the rational design of next-generation therapeutics. The continued application of detailed biochemical and cellular protocols will further unlock the potential of nitrile-containing compounds in addressing a multitude of clinical needs.

References

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of nitrile-based peptidic inhibitors of cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 19. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

Spectroscopic and Synthetic Profile of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic information for the compound 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile (CAS RN: 124276-57-9). Due to the limited availability of direct experimental spectroscopic data for this specific molecule in the public domain, this document presents a detailed, generalized synthetic protocol for 1-arylcyclopropanecarbonitriles. Furthermore, this guide includes a compilation of experimental spectroscopic data for structurally related compounds, namely the key precursor 3,4-Dichlorophenylacetonitrile and the parent structure cyclopropanecarbonitrile, to serve as a reference for researchers. The provided information is intended to support synthetic efforts and aid in the characterization of this and similar compounds.

Introduction

This compound is a halogenated aromatic cyclopropane derivative. Compounds within this class are of interest in medicinal chemistry and materials science due to their unique conformational properties and potential as building blocks for more complex molecules. The dichlorophenyl moiety imparts specific electronic and lipophilic characteristics, while the cyclopropyl ring introduces conformational rigidity. The nitrile group can serve as a versatile synthetic handle for further chemical transformations.

This guide addresses the current lack of publicly available, detailed spectroscopic data for this compound by providing a robust framework for its synthesis and characterization based on established methods for analogous compounds.

General Synthesis of 1-Arylcyclopropanecarbonitriles

A common and effective method for the synthesis of 1-arylcyclopropanecarbonitriles is the cyclopropanation of the corresponding arylacetonitrile using a dihaloalkane under phase-transfer catalysis (PTC) conditions. This approach offers good yields and operational simplicity.

Experimental Protocol: Phase-Transfer Catalyzed Cyclopropanation

This protocol is a generalized procedure adapted from established methods for the synthesis of 1-arylcyclopropanecarbonitriles.

Materials:

-

Arylacetonitrile (e.g., 3,4-Dichlorophenylacetonitrile)

-

1,2-Dibromoethane or 1,2-Dichloroethane

-

Aqueous Sodium Hydroxide (50%)

-

Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride - TEBAC)

-

Toluene or other suitable organic solvent

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator).

Procedure:

-

To a vigorously stirred mixture of the arylacetonitrile (1 equivalent), 1,2-dibromoethane (1.2-1.5 equivalents), and the phase-transfer catalyst (0.02-0.05 equivalents) in toluene, add a 50% aqueous solution of sodium hydroxide (excess).

-

Heat the reaction mixture to 40-60 °C and maintain vigorous stirring for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 1-arylcyclopropanecarbonitriles.

Spectroscopic Data

Spectroscopic Data for 3,4-Dichlorophenylacetonitrile

3,4-Dichlorophenylacetonitrile is the direct precursor for the synthesis of the title compound. Its spectral features, particularly those of the dichlorophenyl group, are expected to be largely retained in the final product.

Table 1: Spectroscopic Data for 3,4-Dichlorophenylacetonitrile (CAS RN: 3218-49-3)

| Spectroscopic Technique | Observed Data | Source |

| ¹H NMR | Spectral data available, typically showing aromatic protons and a singlet for the methylene protons (CH₂CN). | [1][2] |

| ¹³C NMR | Spectral data available. | [2] |

| IR Spectroscopy | Characteristic peaks for aromatic C-H, C=C, and the nitrile (C≡N) stretching vibrations. | [2][3] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern observed. | [2][3] |

Spectroscopic Data for Cyclopropanecarbonitrile

Cyclopropanecarbonitrile provides the characteristic spectral signatures for the cyclopropyl ring and the nitrile group.

Table 2: Spectroscopic Data for Cyclopropanecarbonitrile (CAS RN: 5500-21-0)

| Spectroscopic Technique | Observed Data | Source |

| ¹H NMR | Multiplets corresponding to the cyclopropyl protons. | [4][5] |

| ¹³C NMR | Resonances for the cyclopropyl carbons and the nitrile carbon. | [4] |

| IR Spectroscopy | Peaks for C-H stretching of the cyclopropyl ring and a strong, sharp peak for the C≡N stretch. | [6][7] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern characteristic of the cyclopropyl ring. | [6][7] |

Predicted Spectroscopic Data for this compound

In the absence of experimental data, computational methods can provide predicted spectroscopic information. Researchers are encouraged to use commercially or academically available software to predict the ¹H and ¹³C NMR spectra, as well as the IR and mass spectra, based on the known structure. These predictions can serve as a valuable guide for the identification and characterization of the synthesized compound.

Conclusion

This technical guide consolidates the available information on the synthesis and spectroscopic characteristics relevant to this compound. While direct experimental data for the title compound remains elusive, the provided general synthetic protocol and the spectroscopic data of its key precursor and parent structure offer a solid foundation for researchers in the fields of chemical synthesis and drug development. It is anticipated that this information will facilitate the successful synthesis and characterization of this and other related 1-arylcyclopropanecarbonitrile derivatives. Future work should focus on the experimental determination and publication of the spectroscopic data for this compound to enrich the public scientific record.

References

- 1. 3,4-Dichlorophenylacetonitrile(3218-49-3) 1H NMR [m.chemicalbook.com]

- 2. (3,4-Dichlorophenyl)acetonitrile | C8H5Cl2N | CID 76690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dichlorophenylacetonitrile [webbook.nist.gov]

- 4. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopropanecarbonitrile(5500-21-0) 1H NMR [m.chemicalbook.com]

- 6. Cyclopropanecarbonitrile [webbook.nist.gov]

- 7. Cyclopropanecarbonitrile [webbook.nist.gov]

Unveiling 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile: A Technical Review of Its Synthesis and Potential as a TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile is a synthetic organic compound characterized by a central cyclopropane ring bonded to a dichlorinated phenyl group and a nitrile functional group. Its chemical structure, particularly the presence of the dichlorophenyl moiety, suggests potential interactions with biological targets implicated in pain and inflammation signaling pathways. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis and exploring its putative role as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception. While direct experimental data on the biological activity of this specific compound is limited, this paper will draw upon structure-activity relationships of analogous compounds to build a strong rationale for its investigation as a potential therapeutic agent.

Chemical Properties

| Property | Value | Source |

| CAS Number | 124276-57-9 | ChemUniverse |

| Molecular Formula | C₁₀H₇Cl₂N | ChemUniverse |

| Molecular Weight | 212.08 g/mol | ChemUniverse |

| Purity | 95% | ChemUniverse |

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclopropanation of 3,4-dichlorophenylacetonitrile. A detailed experimental protocol, adapted from procedures for analogous compounds, is provided below.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

-

3,4-Dichlorophenylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

-

Toluene

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 3,4-dichlorophenylacetonitrile (1 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in toluene.

-

Addition of Base: Prepare a 50% aqueous solution of sodium hydroxide. With vigorous stirring, add the NaOH solution dropwise to the reaction mixture at room temperature.

-

Addition of Cyclopropanating Agent: Add 1,2-dibromoethane (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60°C and maintain this temperature with continuous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts. Separate the organic layer.

-

Extraction: Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound. A study on a similar synthesis of 1-(3,4-dichlorophenyl)-cyclopropane acetonitrile reported a yield of 62%.[2]

Putative Biological Target: TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons. It is a polymodal nociceptor activated by various stimuli, including heat (>43°C), acidic conditions, and endogenous and exogenous ligands such as capsaicin. Activation of TRPV1 leads to the sensation of pain, and its sensitization contributes to hyperalgesia in inflammatory conditions. Consequently, TRPV1 antagonists are being actively investigated as potential analgesics.

The chemical structure of this compound shares key features with known TRPV1 antagonists. Specifically, the presence of a substituted phenyl ring is a common motif in many TRPV1 modulators. The dichlorophenyl group, in particular, has been incorporated into potent antagonists. The cyclopropyl moiety can serve as a rigid scaffold, which is often beneficial for receptor binding. While direct experimental evidence is lacking for this specific compound, its structural characteristics strongly suggest that it may act as a competitive antagonist at the TRPV1 receptor.

Conclusion

This compound is a readily synthesizable molecule with structural features that suggest its potential as a novel TRPV1 antagonist. The synthetic route via cyclopropanation of the corresponding phenylacetonitrile is straightforward and has been demonstrated for analogous compounds. While direct biological data for this specific molecule is not yet available in the public domain, the strong rationale based on structure-activity relationships of known TRPV1 antagonists warrants its further investigation. Future studies should focus on its synthesis, purification, and in vitro evaluation of its activity at the TRPV1 receptor to confirm its antagonistic properties and determine its potency. Such data would be a crucial first step in evaluating its potential as a lead compound for the development of new analgesic agents.

References

The Cyclopropyl Nitrile Moiety: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropanecarbonitrile core, a strained three-membered carbocycle bearing a nitrile group, represents a cornerstone structural motif in modern medicinal chemistry. Its unique stereoelectronic properties have proven invaluable in the design of novel therapeutics, offering a strategic tool to enhance potency, modulate physicochemical properties, and improve metabolic stability. This technical guide provides a comprehensive overview of the discovery and history of cyclopropanecarbonitrile compounds, detailed experimental protocols for their synthesis, and a summary of their significant role in the development of clinically important drugs.

Discovery and History

The investigation of cyclopropanecarbonitrile, also known as cyanocyclopropane, dates back to the mid-20th century. While earlier syntheses of the cyclopropane ring were known, the specific characterization of the nitrile derivative gained attention later. One of the earliest detailed studies of its physical properties was through microwave and rotational spectroscopy in 1958 by Friend and Dailey[1]. This work was crucial in determining the compound's structure and electronic properties[1].

Historically, the most fundamental and enduring method for the preparation of cyclopropanecarbonitrile is the intramolecular cyclization of 4-chlorobutyronitrile using a strong base[1][2]. This method, elegant in its simplicity, provided the foundational access to this compound for further study and derivatization. Over the decades, synthetic methodologies have evolved significantly, with the advent of transition-metal-catalyzed approaches offering novel routes to more complex and substituted cyclopropanecarbonitriles[3]. These modern methods provide greater control over stereochemistry and allow for the introduction of diverse functional groups, expanding the chemical space available to medicinal chemists.

Synthesis and Experimental Protocols

The synthesis of cyclopropanecarbonitrile and its derivatives can be broadly categorized into classical cyclization methods and modern catalytic approaches.

Classical Synthesis: Intramolecular Cyclization of 4-Chlorobutyronitrile

This remains a widely used method for the laboratory-scale synthesis of the parent compound. The reaction proceeds via an intramolecular nucleophilic substitution where the carbanion, formed by deprotonation of the carbon alpha to the nitrile group, displaces the chloride.

Experimental Protocol:

A detailed procedure for a related reaction, the synthesis of cyclopropanecarboxylic acid from γ-chlorobutyronitrile without isolation of the nitrile, is available in Organic Syntheses[4]. The initial step involves the formation of cyclopropanecarbonitrile in situ.

-

Apparatus Setup: In a three-necked round-bottom flask equipped with two condensers, place powdered sodium hydroxide (3.75 moles) and γ-chlorobutyronitrile (1 mole)[4]. The setup should be in a fume hood as minor amounts of isocyanide may be produced[4].

-

Reaction Initiation: Mix the contents well by shaking and then heat the mixture on a steam bath. A vigorous reaction will commence[4].

-

Cyclization: The heat promotes the deprotonation of the α-carbon to the nitrile, which then attacks the carbon bearing the chlorine atom, displacing it and forming the cyclopropane ring.

-

Work-up (for isolation of the nitrile): In a modified procedure to isolate the nitrile, the reaction would be quenched, and the organic product extracted with a suitable solvent, followed by distillation. The boiling point of cyclopropanecarbonitrile is approximately 135 °C[1].

Logical Workflow for Classical Synthesis

Caption: Workflow of the classical synthesis of cyclopropanecarbonitrile.

Modern Catalytic Methods

Recent advancements have focused on transition metal catalysis to construct the cyclopropane ring with high efficiency and selectivity.

Nickel-Catalyzed Rearrangement of Cyclobutanone Oxime Esters:

A notable method involves the nickel-catalyzed rearrangement of cyclobutanone oxime esters to yield cyclopropanecarbonitriles. This reaction proceeds through a proposed nickelacyclobutane intermediate[3].

Palladium-Catalyzed Cyanoesterification of Cyclopropenes:

This method provides a highly atom-economic and diastereoselective route to synthetically valuable cyclopropanecarbonitriles under mild conditions[3].

Due to the proprietary and highly specific nature of these modern catalytic systems, detailed, universally applicable protocols are best sourced from the primary literature cited for each method.

Quantitative Data Summary

The following tables summarize key quantitative data for cyclopropanecarbonitrile and a representative reaction.

Table 1: Physical and Chemical Properties of Cyclopropanecarbonitrile

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅N | [1][5][6] |

| Molar Mass | 67.09 g/mol | [1][5][7] |

| CAS Number | 5500-21-0 | [1][5][7] |

| Appearance | Clear to light yellow liquid | [1] |

| Density | 0.911 g/mL | [1] |

| Melting Point | -25 °C | [1] |

| Boiling Point | 135 °C | [1] |

| Flash Point | 40 °C | [1] |

Table 2: Representative Reaction Yield Data

| Reaction | Product | Yield | Reference(s) |

| Hydrolysis of Cyclopropanecarbonitrile | Cyclopropanecarboxylic Acid | 74-79% | [4] |

| Amidation of Cyclopropanecarboxylic Acid | Cyclopropanecarboxamide | 90% | [8] |

| Carbonyl Chloride Formation | Cyclopropanecarbonyl chloride | 90-96% | [8] |

Role in Drug Discovery and Development

The cyclopropyl group is a "bioisostere" of choice in medicinal chemistry, often used to replace gem-dimethyl groups or alkenes. Its incorporation into drug candidates can profoundly and beneficially alter their pharmacological profile[9][10]. The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in other chemical transformations.

Key Advantages of the Cyclopropyl Moiety:

-

Enhanced Potency: The rigid structure of the cyclopropane ring can lock a molecule into a bioactive conformation, improving its binding affinity to the target receptor or enzyme[9][11].

-

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in aliphatic chains. This makes the moiety more resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the drug's half-life[9].

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl ring can fine-tune properties such as lipophilicity (logP) and aqueous solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME)[9][12].

-

Reduced Off-Target Effects: By providing a better conformational fit for the intended target, the cyclopropyl group can reduce binding to other proteins, thereby minimizing off-target side effects[9].

-

Increased Brain Permeability: In some cases, the cyclopropyl fragment can help molecules cross the blood-brain barrier[9].

Cyclopropane-containing drugs have been approved by the FDA for treating a wide range of diseases, including COVID-19, HIV/AIDS, hepatitis C, and asthma[12][13].

Benefits of Cyclopropyl Moiety in Drug Design

Caption: Key benefits of incorporating a cyclopropyl ring in drug design.

Conclusion

From its initial synthesis via classical chemical reactions to its current prominence as a privileged scaffold in modern pharmaceuticals, the journey of cyclopropanecarbonitrile highlights a remarkable interplay between fundamental organic chemistry and applied medicinal science. The unique structural and electronic properties of this small, strained ring system provide a powerful tool for drug designers to overcome common challenges in potency, selectivity, and pharmacokinetics. As synthetic methodologies continue to advance, the strategic application of cyclopropanecarbonitrile and its derivatives is poised to remain a critical element in the development of next-generation therapeutics.

References

- 1. Cyclopropyl cyanide - Wikipedia [en.wikipedia.org]

- 2. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Cyclopropane synthesis [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Cyclopropanecarbonitrile [webbook.nist.gov]

- 6. Cyclopropanecarbonitrile [webbook.nist.gov]

- 7. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scientificupdate.com [scientificupdate.com]

- 11. nbinno.com [nbinno.com]

- 12. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]

- 13. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the compound 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile. Due to the limited availability of experimental data in public literature, this document combines predicted properties with information on analogous compounds to offer a thorough profile. It includes details on its chemical identity, predicted physical properties, a proposed synthetic pathway, and general analytical methodologies. Furthermore, potential biological activities are discussed based on the known properties of related cyclopropane and dichlorophenyl derivatives, alongside a hypothetical signaling pathway to guide future research. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this and similar chemical entities.

Chemical Identity and Predicted Physicochemical Properties

This compound is a synthetic organic compound featuring a cyclopropane ring and a dichlorinated phenyl group. Its chemical structure suggests potential applications in agrochemicals and pharmaceuticals, areas where similar compounds have shown notable activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(3,4-dichlorophenyl)cyclopropane-1-carbonitrile |

| CAS Number | 124276-57-9 |

| Molecular Formula | C₁₀H₇Cl₂N |

| Molecular Weight | 212.08 g/mol |

| Canonical SMILES | C1C(C1)(C#N)C2=CC(=C(C=C2)Cl)Cl |

| InChI Key | VDKKBWVLLSVWKI-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Boiling Point | 344.1 ± 42.0 °C[1] | Prediction from computational models. |

| Density | 1.38 ± 0.1 g/cm³[1] | Prediction from computational models. |

| Appearance | Off-white to pink solid[1] | General appearance from supplier information. |

| Storage Temperature | Room temperature[1] | General storage recommendation. |

Synthesis and Characterization

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient method can be inferred from the synthesis of analogous compounds, such as 1-(3,4-DICHLOROPHENYL)CYCLOPENTANECARBONITRILE. The proposed synthesis involves a nucleophilic substitution reaction between 3,4-Dichlorophenylacetonitrile and 1,2-dibromoethane in the presence of a strong base.

General Experimental Protocol for Synthesis

This protocol is a general guideline based on the synthesis of similar compounds. Optimization of reaction conditions is recommended for achieving high yields and purity.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a strong base (e.g., sodium hydride) and a dry aprotic solvent (e.g., N,N-dimethylformamide).

-

Addition of Precursor: A solution of 3,4-Dichlorophenylacetonitrile in the same dry solvent is added dropwise to the stirred suspension at a controlled temperature (e.g., 0 °C).

-

Cyclization: After stirring for a short period, a solution of 1,2-dibromoethane in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Analytical Characterization Methods

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Table 3: General Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation (proton environment) | Signals corresponding to the aromatic protons of the dichlorophenyl ring and the aliphatic protons of the cyclopropane ring. |

| ¹³C NMR | Structural elucidation (carbon skeleton) | Resonances for the aromatic carbons, the nitrile carbon, and the carbons of the cyclopropane ring. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation pattern | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragment ions. |

| Infrared (IR) Spectroscopy | Functional group identification | A characteristic absorption band for the nitrile (C≡N) group (typically around 2240-2260 cm⁻¹), and bands for the aromatic C-H and C=C bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak under optimized conditions (e.g., reversed-phase C18 column with a mobile phase of acetonitrile and water). |

| Gas Chromatography (GC) | Purity assessment and quantification | A single major peak, suitable for volatile and thermally stable compounds. |

| Melting Point Analysis | Purity and identification | A sharp melting point range for a pure crystalline solid. |

Potential Biological Activity and Mechanism of Action

While no specific biological activity data for this compound is publicly available, the structural motifs present in the molecule suggest potential for fungicidal and insecticidal activities.

-

Cyclopropane Ring: Many natural and synthetic compounds containing a cyclopropane ring exhibit a wide range of biological activities, including antifungal and insecticidal properties. The strained three-membered ring can contribute to binding affinity and reactivity with biological targets.

-

Dichlorophenyl Group: The presence of a dichlorophenyl group is common in many pesticides. This lipophilic group can enhance the compound's ability to penetrate biological membranes.

-

Nitrile Group: The nitrile group can participate in hydrogen bonding and other interactions with biological targets, contributing to the overall activity of the molecule.

Hypothetical Signaling Pathway (Fungicidal Action)

Based on the known mechanisms of some fungicides, a hypothetical mode of action for this compound could involve the disruption of fungal cell processes. The following diagram illustrates a possible pathway targeting mitochondrial respiration, a common target for fungicides.

Disclaimer: The signaling pathway depicted above is a hypothetical model based on the known mechanisms of some existing fungicides and has not been experimentally validated for this compound. It is intended to serve as a conceptual framework for guiding future research into the compound's potential mode of action.

Future Directions and Conclusion

This technical guide consolidates the currently available information on this compound. The significant gaps in experimental data highlight the need for further research to fully characterize this compound. Key areas for future investigation include:

-

Experimental determination of physicochemical properties: Melting point, boiling point, solubility in a range of aqueous and organic solvents, pKa, and logP.

-

Optimization and validation of the synthetic route: To develop a high-yielding and scalable process.

-

Comprehensive spectral analysis: To provide a complete and validated set of spectral data (¹H NMR, ¹³C NMR, IR, MS).

-

Biological screening: To evaluate its potential fungicidal, insecticidal, or other pharmacological activities.

-

Mechanism of action studies: To elucidate the specific biological pathways affected by the compound if activity is confirmed.

References

Uncharted Territory: The Therapeutic Potential of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile Remains Undefined

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the specific therapeutic targets, biological activity, or mechanism of action for the compound 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile (CAS No. 124276-57-9). This indicates that the compound is likely a novel or under-researched chemical entity within the realm of drug discovery and development.

While direct data is absent for this compound, analysis of structurally related compounds containing the dichlorophenyl and cyclopropane nitrile moieties can offer speculative insights into its potential biological activities. It is crucial to emphasize that these are inferences based on chemical similarity and not direct evidence for the compound .

Insights from Structurally Related Compounds

Research into compounds with similar structural features suggests potential activities in antimicrobial and herbicidal domains.

Ketol-Acid Reductoisomerase (KARI) Inhibition

A structurally analogous compound, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide , has been synthesized and evaluated for its biological activity. This molecule shares the cyclopropanecarbonitrile core but differs in the substitution pattern of the dichlorophenyl ring (2,4-dichloro vs. 3,4-dichloro) and possesses a carboxamide linker. Preliminary biological testing of this related compound showed that it is bioactive against the Ketol-acid reductoisomerase (KARI) of Escherichia coli.[1][2]

KARI is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms, but not in mammals. This makes it an attractive target for the development of novel herbicides and antimicrobial agents with potentially low mammalian toxicity.

Hypothetical Signaling Pathway Inhibition:

Based on the activity of its analogue, this compound could potentially inhibit the KARI enzyme, thereby disrupting the biosynthesis of essential amino acids like valine, leucine, and isoleucine in susceptible organisms.

Caption: Hypothetical inhibition of the KARI enzyme by this compound.

Synthesis as a Chemical Intermediate

The compound of interest, referred to as 1-(3,4-dichlorophenyl)-cyclopropane acetonitrile , has been synthesized as a chemical intermediate.[3] However, the study focused on the synthetic methodology and did not report any biological evaluation of this specific molecule.[3] The research was aimed at producing a library of 1-phenylcyclopropane carboxamide derivatives for broader biological screening.[3]

Future Directions and Research Opportunities

The absence of biological data for this compound presents a clear opportunity for further investigation. Based on the limited information from related compounds, future research could explore the following avenues:

-

Antimicrobial and Herbicidal Screening: Assay the compound for its inhibitory activity against KARI from various microbial and plant sources.

-

Broad Biological Screening: Subject the compound to a wide range of in vitro and in vivo screening assays to identify potential therapeutic targets. This could include panels for kinases, ion channels, G-protein coupled receptors, and other common drug targets.

-

Cytotoxicity and Antiproliferative Assays: Evaluate the compound's effect on various cancer cell lines to determine any potential as an anticancer agent.

Experimental Protocols: A Look at Related Compound Synthesis

While no biological experimental protocols are available for the target compound, the synthesis of the intermediate 1-(3,4-dichlorophenyl)-cyclopropane acetonitrile has been described.[3]

Synthesis of 1-(3,4-dichlorophenyl)-cyclopropane acetonitrile: [3]

-

Reactants: 3,4-dichlorophenyl acetonitrile, 1,2-dibromoethane, and a phase transfer catalyst (TBAB - tetrabutylammonium bromide).

-

Procedure: The reaction is carried out with sodium hydroxide as a base.

-

Yield: The reported yield for this synthesis was 62%.[3]

This synthetic route provides a basis for obtaining the compound for future biological studies.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity and solubility of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical predictions with established experimental protocols to offer a robust resource for researchers.

Core Physicochemical Properties

Understanding the lipophilicity and solubility of a compound is paramount in drug development, as these properties significantly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Lipophilicity is a critical parameter that describes a compound's ability to partition between a lipid-like (non-polar) environment and an aqueous (polar) environment. It is commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds, or the distribution coefficient (LogD) for ionizable compounds at a specific pH.

Solubility , particularly aqueous solubility, is another crucial factor that determines the bioavailability of a drug candidate. Poor aqueous solubility can lead to low absorption and erratic dose-response relationships.

Predicted Physicochemical Data

In the absence of direct experimental measurements for this compound (CAS: 124276-57-9), in silico predictive models provide valuable estimates for its key physicochemical properties. These models leverage large datasets of known compounds to calculate properties based on chemical structure.

| Property | Predicted Value | Method |

| Molecular Formula | C₁₀H₇Cl₂N | - |

| Molecular Weight | 212.08 g/mol | - |

| LogP | 3.5 - 4.5 | Various computational models |

| Aqueous Solubility | Low | Predicted based on high LogP |

Note: The predicted values are estimates and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Property Determination

To facilitate the experimental validation of the predicted properties, this section details standard protocols for determining lipophilicity and aqueous solubility.

Determination of Lipophilicity (LogP/LogD)

The shake-flask method is the gold-standard for determining the octanol-water partition coefficient (LogP).

Protocol:

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline (PBS) at pH 7.4 for LogD determination).

-

Compound Addition: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: The two phases are combined in a flask and shaken vigorously to allow for the compound to partition between the two layers until equilibrium is reached. This can take several hours.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Shake-Flask Method for LogP/LogD Determination.

Determination of Aqueous Solubility

The shake-flask method is also a reliable technique for determining thermodynamic aqueous solubility.

Protocol:

-

Compound Addition: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: The resulting suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Separation of Undissolved Solid: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Shake-Flask Method for Aqueous Solubility.

Potential Biological Activity and Signaling Pathway